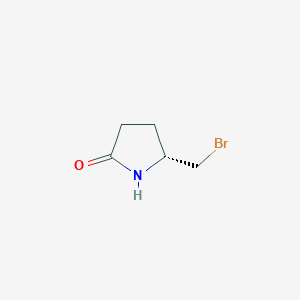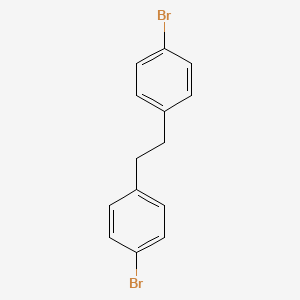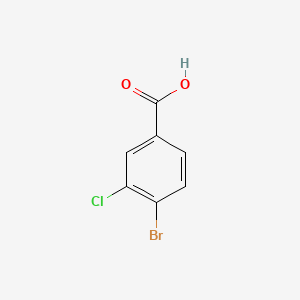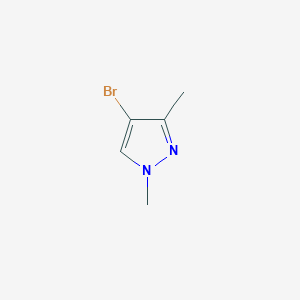
2-溴-9,9-二辛基-9H-芴
描述
2-Bromo-9,9-dioctyl-9H-fluorene is a fluorene derivative . It is known for its high fluorescence and high electron delocalization . It can be used as a non-linear optical (NLO) material .
Synthesis Analysis
2-Bromo-9,9-dioctyl-9H-fluorene can be synthesized using 2-bromofluorene and iodomethane as the major reactants . In another synthesis method, two novel heterocycle-fluorene-heterocycle monomers, 2,2′-(9,9-dioctyl-9H-fluorene-2,7-diyl)dithiophene (Th-F-Th) and 5,5′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine) (EDOT-F-EDOT), were synthesized via Stille coupling reaction and electropolymerized to form corresponding polymers P(Th-F-Th) and P(EDOT-F-EDOT) .
Molecular Structure Analysis
The molecular formula of 2-Bromo-9,9-dioctyl-9H-fluorene is C29H41Br . The structure of this compound can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-9,9-dioctyl-9H-fluorene is 469.5 g/mol . It has a high fluorescent and high electron delocalization . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass of the compound are 468.23916 g/mol .
科学研究应用
Application 1: Use in Optical Properties and Laser Design
- Summary of Application : 2-Bromo-9,9-dioctyl-9H-fluorene (9DOF) is used as the core structure of an oligomer 9,9,9′,9′,9″,9″-hexakis (octyl)-2,7′,2′,7″-trifluorene (9HOTF) in the study of Time-Dependent Density Functional Theory (TD-DFT), optical, morphological, ellipsometry, and laser characteristics .
- Methods of Application : The molecules were subjected to toluene cavitation for the TD-DFT studies . Variable-angle spectroscopic ellipsometry (VASE) was used to study the optical properties .
- Results or Outcomes : The absorption spectra of the oligomer films were redshifted to different degrees compared to the solution, indicating the formation of a self-ordered β-phase . The oligomer produced intense amplified spontaneous emission (ASE) at 420 nm (fresh film) and 412±2 nm (film after a day), attributed to the emission S 0-1 vibration band with a full-width half-maximum (FWHM) of approximately 7 nm .
Application 2: Use in Organic Electronics
- Summary of Application : 2-Bromo-9,9-dioctyl-9H-fluorene is used as a conducting polymer in the fabrication of a variety of devices which include photoelectronic devices, organic light emitting diodes (OLEDs) and organic solar cells (OSCs) .
- Methods of Application : The specific methods of application can vary depending on the type of device being fabricated. However, it generally involves the synthesis of the conducting polymer using 2-Bromo-9,9-dioctyl-9H-fluorene as an intermediate, followed by the deposition of the polymer onto a substrate to form the active layer of the device .
- Results or Outcomes : The use of 2-Bromo-9,9-dioctyl-9H-fluorene in these devices can enhance their performance, including improved charge transport, increased device efficiency, and enhanced stability .
Application 3: Use as a Pharmaceutical Intermediate
- Summary of Application : 2-Bromo-9,9-dioctyl-9H-fluorene can be used as a pharmaceutical intermediate in the synthesis of various drugs .
- Methods of Application : The specific methods of application can vary depending on the specific drug being synthesized. However, it generally involves the use of 2-Bromo-9,9-dioctyl-9H-fluorene in a chemical reaction to form a new compound .
- Results or Outcomes : The use of 2-Bromo-9,9-dioctyl-9H-fluorene as a pharmaceutical intermediate can lead to the synthesis of new drugs with potential therapeutic applications .
Application 4: Use in Microwave-Assisted Reaction
- Summary of Application : 2-Bromo-9,9-dioctyl-9H-fluorene can be used as a raw material in microwave-assisted reactions .
- Methods of Application : The specific methods of application can vary depending on the specific reaction being carried out. However, it generally involves the use of 2-Bromo-9,9-dioctyl-9H-fluorene in a chemical reaction under microwave irradiation .
- Results or Outcomes : The use of 2-Bromo-9,9-dioctyl-9H-fluorene in microwave-assisted reactions can lead to the synthesis of new compounds in a faster and more efficient manner compared to traditional heating methods .
Application 5: Use in the Synthesis of Polymeric Semiconductors
- Summary of Application : 2-Bromo-9,9-dioctyl-9H-fluorene can be used for the synthesis of polymeric semiconductors .
- Methods of Application : The specific methods of application can vary depending on the specific semiconductor being synthesized. However, it generally involves the use of 2-Bromo-9,9-dioctyl-9H-fluorene in a chemical reaction to form a new polymeric compound .
- Results or Outcomes : The use of 2-Bromo-9,9-dioctyl-9H-fluorene in the synthesis of polymeric semiconductors can lead to the development of new materials with potential applications in electronics .
安全和危害
When handling 2-Bromo-9,9-dioctyl-9H-fluorene, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
属性
IUPAC Name |
2-bromo-9,9-dioctylfluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41Br/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30)23-28(26)29/h13-14,17-20,23H,3-12,15-16,21-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVGRPGDCPNGHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514137 | |
| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-9,9-dioctyl-9H-fluorene | |
CAS RN |
302554-80-9 | |
| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-9,9-di-n-octylfluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

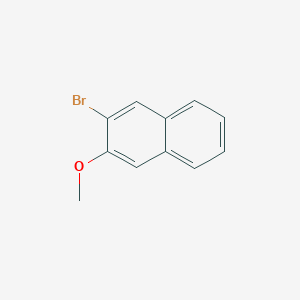
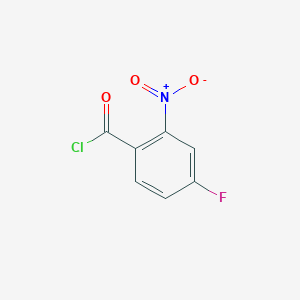
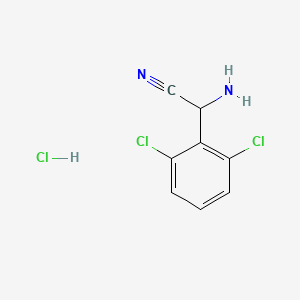
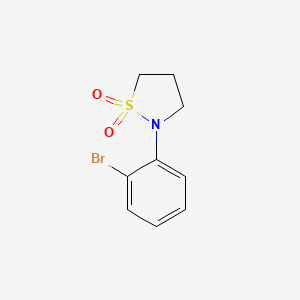
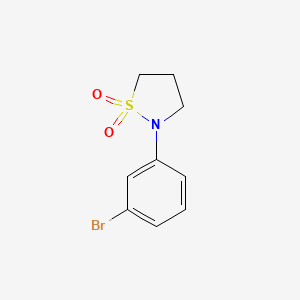
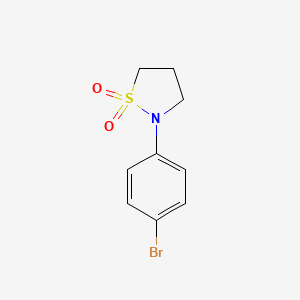
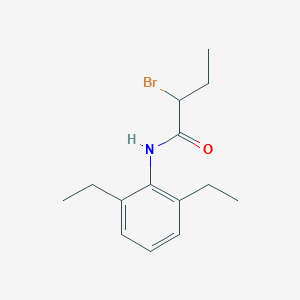
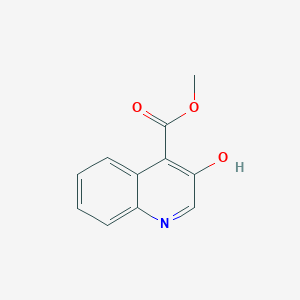
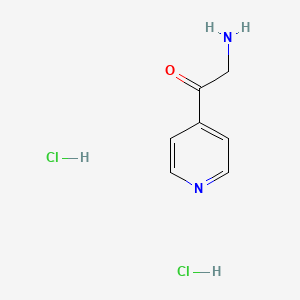
![3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine](/img/structure/B1282021.png)
